Bis(trimethylstannyl)acetylene
Overview
Description
Bis(trimethylstannyl)acetylene: is an organotin compound with the chemical formula (CH₃)₃SnC≡CSn(CH₃)₃. It is also known as 1,2-Ethynediylbis(trimethylstannane) or Ethynylenebis(trimethyl)tin. This compound is characterized by the presence of two trimethylstannyl groups attached to an acetylene moiety. It is a white to off-white powder or crystalline solid that is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(trimethylstannyl)acetylene can be synthesized through the reaction of acetylene with trimethyltin chloride in the presence of a strong base such as butyllithium. The reaction proceeds as follows:
Li2C2+2Me3SiCl→Me3SiC≡CSiMe3+2LiCl
The product, this compound, is then purified through standard techniques such as recrystallization .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Bis(trimethylstannyl)acetylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannylated acetylenes.
Reduction: Reduction reactions can lead to the formation of stannylated alkenes.
Substitution: The trimethylstannyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as halides and amines are employed in substitution reactions
Major Products:
Oxidation: Stannylated acetylenes.
Reduction: Stannylated alkenes.
Substitution: Various substituted acetylenes depending on the nucleophile used
Scientific Research Applications
Chemistry: Bis(trimethylstannyl)acetylene is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is also employed in the synthesis of complex organometallic compounds .
Biology and Medicine: In biological and medicinal research, this compound is used as a precursor for the synthesis of bioactive molecules.
Industry: The compound is used in the production of thin films and coatings, particularly in the electronics industry. It serves as a precursor for the deposition of tin-containing films in semiconductor manufacturing .
Mechanism of Action
The mechanism of action of bis(trimethylstannyl)acetylene involves the interaction of the trimethylstannyl groups with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The acetylene moiety provides a site for further functionalization, allowing the compound to participate in a wide range of chemical reactions .
Comparison with Similar Compounds
Bis(tributylstannyl)acetylene: Similar structure but with tributylstannyl groups instead of trimethylstannyl groups.
Bis(trimethylsilyl)acetylene: Contains trimethylsilyl groups instead of trimethylstannyl groups.
Uniqueness: Bis(trimethylstannyl)acetylene is unique due to its specific reactivity and the presence of trimethylstannyl groups. These groups confer distinct chemical properties, making the compound valuable in various synthetic and industrial applications .
Properties
IUPAC Name |
trimethyl(2-trimethylstannylethynyl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2.6CH3.2Sn/c1-2;;;;;;;;/h;6*1H3;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIFRACRLLNHOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C#C[Sn](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Sn2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175409 | |
Record name | Ethynylenebis(trimethylstannane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2117-50-2 | |
Record name | 1,1′-(1,2-Ethynediyl)bis[1,1,1-trimethylstannane] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2117-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethynylenebis(trimethylstannane) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002117502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethynylenebis(trimethylstannane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethynylenebis[trimethylstannane] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.659 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of Bis(trimethylstannyl)acetylene and are there any interesting structural features?
A1: this compound (Me3SnC≡CSnMe3) features a linear structure with a central acetylene unit (C≡C) bonded to two trimethylstannyl (SnMe3) groups. [] Gas phase electron diffraction studies confirmed this linear geometry. [, ] The molecule possesses high symmetry, belonging to the D3d point group. This symmetric arrangement and the presence of bulky trimethylstannyl groups significantly influence the reactivity and coordination behavior of the compound. [, ]
Q2: this compound is known to react with Diborane(4) derivatives. Can you elaborate on the reaction and the products formed?
A2: this compound reacts with various Diborane(4) derivatives, leading to the formation of different organoboron compounds. [, , ] For instance, it reacts with Diboron tetrachloride (B2Cl4) to yield 1,1-bis(chloromethylboryl)-2,2-bis(chlordimethylgermyl)ethene. [] The reaction with 1,2-dichloro-1,2-di-t-butyldiborane(4) produces 1,1-bis(chlor-t-butylboryl)-2,2-bis(trimethylgermyl)ethene. [] These reactions highlight the versatility of this compound as a building block for synthesizing more complex organoboron species.
Q3: How does this compound behave as a dienophile in Diels-Alder reactions?
A3: While this compound itself might not be a highly reactive dienophile, its derivatives exhibit interesting behavior in Diels-Alder reactions. For example, the reaction of this compound with Trifluoroacetic anhydride generates 1-trifluoroacetyl-2-trimethylstannylacetylene. [] This derivative acts as a dienophile and readily undergoes Diels-Alder reactions. [] The presence of the trifluoroacetyl group likely enhances the dienophilicity of the acetylene moiety.
Q4: Can this compound be used to synthesize heterocyclic compounds?
A4: Yes, this compound can be utilized in the synthesis of heterocyclic compounds, particularly pyridine derivatives. Its reaction with trifluoro-1,2,4-triazine yields 3,4-bis(trimethylstannyl)-2,5,6-trifluoropyridine, albeit in a low yield. [] This example demonstrates the potential of this compound in constructing heterocyclic systems.
Q5: What is the significance of this compound forming complexes with Dicobalt hexacarbonyl?
A5: this compound forms stable complexes with Dicobalt hexacarbonyl (Co2(CO)6), resulting in the formation of dicobaltatetrahedrane structures. [, , ] These complexes are of interest due to their unique structural features and potential applications in catalysis. [, ] The coordination of the acetylene moiety to the cobalt centers significantly alters the electronic properties of the complex, influencing its reactivity.
Q6: How does the introduction of a bis(diphenylphosphino)methane ligand affect the structure and properties of the this compound-Dicobalt complex?
A6: Replacing two carbonyl ligands in the this compound-Dicobalt hexacarbonyl complex with a bis(diphenylphosphino)methane ligand leads to significant structural changes. [] The carbon-carbon bond within the dicobaltatetrahedrane unit lengthens, while the cobalt-cobalt and cobalt-carbon bonds shorten. [] This ligand substitution also enhances the thermal stability of the resulting complex. []
Q7: Are there any notable examples of this compound being utilized in the synthesis of larger, more complex molecules?
A7: this compound serves as a valuable precursor in the synthesis of perfluoronorbornadiene and perfluoronorbornene. [] Its reaction with perfluorocyclopentadiene produces a Diels-Alder adduct, which undergoes a series of transformations, ultimately yielding the desired bicyclic compounds. [] This example highlights the utility of this compound in constructing complex fluorinated molecules with potential applications in materials chemistry.
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